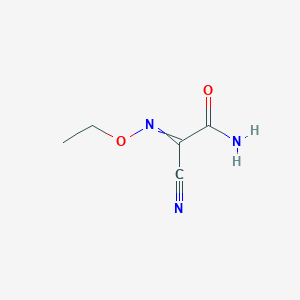

2-Cyano-2-(ethoxyimino)acetamide

Beschreibung

2-Cyano-2-(ethoxyimino)acetamide is a heterocyclic compound characterized by a cyano group (-CN), an ethoxyimino moiety (-N-O-C₂H₅), and an acetamide backbone (-NH-C(=O)-CH₃). These compounds are often synthesized via reactions involving cyanoacetamide intermediates and functionalized with diverse substituents to tune their physicochemical and biological properties .

Eigenschaften

CAS-Nummer |

57967-25-6 |

|---|---|

Molekularformel |

C5H7N3O2 |

Molekulargewicht |

141.13 g/mol |

IUPAC-Name |

2-amino-N-ethoxy-2-oxoethanimidoyl cyanide |

InChI |

InChI=1S/C5H7N3O2/c1-2-10-8-4(3-6)5(7)9/h2H2,1H3,(H2,7,9) |

InChI-Schlüssel |

MGOXSPSQGVEAGD-UHFFFAOYSA-N |

Kanonische SMILES |

CCON=C(C#N)C(=O)N |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Overview:

2-Cyano-2-(ethoxyimino)acetamide is utilized as an intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, facilitating the formation of more complex molecules.

Key Applications:

- Synthesis of Fungicides: This compound can be transformed into various agricultural fungicides, enhancing crop protection against fungal pathogens.

- Building Block for Pharmaceuticals: Its structure allows for modifications that can lead to the development of new pharmaceutical agents targeting specific biological pathways.

Biological Research

Overview:

The compound has garnered attention for its potential interactions with biomolecules, making it valuable in biochemical research.

Applications:

- Enzyme Inhibition Studies: Research indicates that 2-Cyano-2-(ethoxyimino)acetamide can inhibit specific enzymes involved in metabolic pathways, positioning it as a candidate for drug development targeting enzyme-related diseases.

- Cytotoxicity Assays: Preliminary studies have shown selective toxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Agricultural Applications

Overview:

The fungicidal properties of 2-Cyano-2-(ethoxyimino)acetamide make it an important compound in agricultural science.

Case Study:

In a study investigating its efficacy against Plasmopara viticola, the causative agent of downy mildew, 2-Cyano-2-(ethoxyimino)acetamide demonstrated significant inhibition of fungal growth. This suggests its potential utility as a novel fungicide in crop protection strategies.

Research Findings

Enzymatic Interactions:

Studies have shown that at micromolar concentrations, 2-Cyano-2-(ethoxyimino)acetamide significantly inhibits enzyme activity, indicating a competitive inhibition mechanism that warrants further exploration for therapeutic applications.

Fungicidal Activity:

The compound has been tested against several fungal pathogens, demonstrating potent activity and suggesting its role as a promising candidate for new fungicide formulations.

Cytotoxicity Studies:

Initial cytotoxicity assays reveal that 2-Cyano-2-(ethoxyimino)acetamide exhibits selective toxicity towards specific cancer cell lines, highlighting its potential as an anticancer drug lead.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in the Acetamide Core

The biological and chemical properties of 2-cyano-2-(ethoxyimino)acetamide derivatives are highly dependent on substituents at the imino and acetamide positions. Below is a comparative analysis:

Key Observations:

- Alkoxyimino vs. Hydroxyimino: Cymoxanil (methoxyimino) exhibits enhanced lipophilicity compared to hydroxyimino derivatives, improving membrane penetration in fungicidal applications .

- Sulfur-Containing Derivatives : Compounds like 22 () incorporate dithiane or thiophene rings, broadening antimicrobial spectra due to sulfur’s electron-rich nature .

- Hydrazone Derivatives: The 4-fluorophenyl hydrazono group in 17 () enhances antifungal potency by enabling π-π stacking with microbial enzyme active sites .

Reactivity Trends:

- Electrophilic Substitution: The cyano group activates the acetamide core for nucleophilic attacks, facilitating heterocycle formation .

- pH Sensitivity: Alkoxyimino groups (e.g., ethoxy/methoxy) stabilize the molecule under acidic conditions, whereas hydroxyimino derivatives may undergo tautomerism .

Comparative Efficacy:

- Cymoxanil’s methoxyimino group provides superior environmental stability compared to ethoxyimino analogs, which may hydrolyze faster in aqueous media .

- Sulfur-containing derivatives (e.g., 22) exhibit broader-spectrum activity than non-sulfur analogs due to enhanced binding to microbial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.